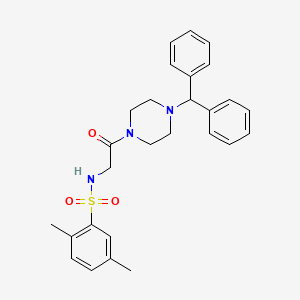

N-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)-2,5-dimethylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)-2,5-dimethylbenzenesulfonamide” is an effective human carbonic anhydrase (hCA) inhibitor . It is designed through the tail approach using the acetamide moiety as a linker and the benzhydrylpiperazine group as a tail .

Chemical Reactions Analysis

The compound is stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II . The conformational flexibility of the linker and the tail length are fundamental features to establish significant differences in the number of favorable enzyme/inhibitor interactions and consequently in the inhibition selectivity against the two hCA isoforms .Scientific Research Applications

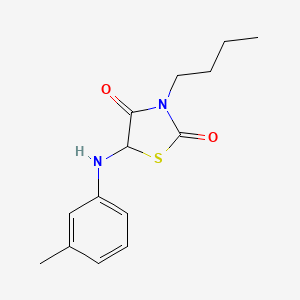

Selective Monoamine Oxidase (MAO)-A Inhibitors

N-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)-2,5-dimethylbenzenesulfonamide derivatives have been studied for their inhibitory activity on monoamine oxidase A and B. These compounds, particularly the 4-benzhydrylpiperazine-1-carbodithioate derivative, showed selective MAO-A inhibitory activity, indicating potential use in neuropsychiatric disorders where MAO-A is implicated (Kaya et al., 2017).

Antiproliferation and Apoptosis Induction in Cancer Cells

Studies involving N-benzhydrylpiperazine derivatives, particularly when combined with 1,3,4-oxadiazoles, have shown significant inhibitory growth effects against various cancer cells. These compounds, especially N-benzhydryl-4-((5-(4-aminophenyl)-1,3,4-oxadiazol-2-yl)methyl)piperazine, have demonstrated the ability to inhibit proliferation, migration, and induce apoptosis in cancer cells, such as HeLa cancer cells, via oxidative stress-mediated mitochondrial pathways (Khanam et al., 2018).

DNA Binding and Anticancer Activity

Mixed-ligand copper(II)-sulfonamide complexes containing this compound derivatives have been investigated for their DNA binding and anticancer properties. These complexes show potential in inflicting DNA damage and inducing apoptosis in tumor cells, suggesting a role in cancer therapeutics (González-Álvarez et al., 2013).

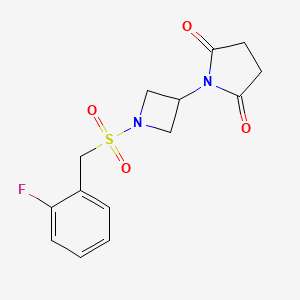

Antibacterial and Anti-inflammatory Properties

Research on N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides has indicated promising antibacterial and anti-inflammatory potential. These compounds have shown good inhibitory activity against various bacterial strains and decent inhibition against the lipoxygenase enzyme, pointing to possible therapeutic applications for inflammatory diseases (Abbasi et al., 2017).

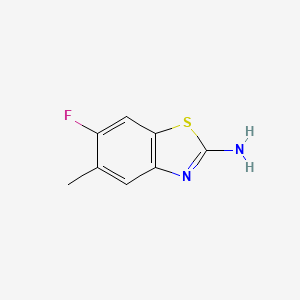

Tyrosinase Inhibitors for Clinical Applications

Biphenyl-based compounds, including some derivatives of this compound, have shown significant anti-tyrosinase activities, making them clinically important for treatments of conditions like hypertension and inflammation. The introduction of the biphenyl moiety can produce more closely packed crystal structures, enhancing their effectiveness (Kwong et al., 2017).

Mechanism of Action

Target of Action

The primary target of N-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)-2,5-dimethylbenzenesulfonamide is human carbonic anhydrase (hCA) . Carbonic anhydrases are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and proton ions . They play a crucial role in many physiological and pathological processes, including pH and CO2 regulation, electrolyte secretion, gluconeogenesis, lipogenesis, bone resorption, and tumorigenicity .

Mode of Action

This compound acts as an effective inhibitor of hCA, specifically the isoforms hCA II and hCA VII . It is designed using the tail approach, with the acetamide moiety as a linker and the benzhydrylpiperazine group as a tail . The inhibitor is stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II . This points out the conformational flexibility of the linker and the tail length as fundamental features to establish significant differences in the number of favorable enzyme/inhibitor interactions and consequently in the inhibition selectivity against the two hCA isoforms .

Biochemical Pathways

The inhibition of hCA VII by this compound affects the bicarbonate gradient, which results in the efflux of HCO3- ions through GABA A receptors . This promotes neuronal excitation, establishing a GABAergic transmission functionally excitatory . Moreover, hCA VII has been proposed to play a role in the control of neuropathic pain, thus suggesting that its inhibition may represent a novel pharmacologic mechanism for the treatment of this pathology .

Result of Action

The result of the compound’s action is the inhibition of hCA, particularly hCA VII, leading to changes in neuronal excitation and potentially providing a novel mechanism for the treatment of neuropathic pain .

Biochemical Analysis

Biochemical Properties

This compound interacts with hCA, specifically the ubiquitous hCA II and the brain-associated hCA VII . The compound is stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II . This points out the conformational flexibility of the linker and the tail length as fundamental features to establish significant differences in the number of favorable enzyme/inhibitor interactions .

Cellular Effects

The effects of N-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)-2,5-dimethylbenzenesulfonamide on cells are largely due to its inhibitory action on hCA. hCA VII, for instance, is mainly expressed in some brain tissues, such as the cortex, hippocampus, and thalamus regions . It promotes neuronal excitation, establishing a GABAergic transmission functionally excitatory, supplying the bicarbonate gradient that results in the efflux of HCO3− ions through GABA A receptors .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the active site of hCA, inhibiting its activity. The compound is designed with an acetamide moiety as a linker and the benzhydrylpiperazine group as a tail . This design allows it to form a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II .

Metabolic Pathways

Given its role as a hCA inhibitor, it likely impacts the hydration of carbon dioxide to bicarbonate and proton ions, a reaction catalyzed by hCA .

Subcellular Localization

Given its interaction with hCA, it is likely to be found wherever these enzymes are localized within the cell .

Properties

IUPAC Name |

N-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl]-2,5-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N3O3S/c1-21-13-14-22(2)25(19-21)34(32,33)28-20-26(31)29-15-17-30(18-16-29)27(23-9-5-3-6-10-23)24-11-7-4-8-12-24/h3-14,19,27-28H,15-18,20H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQDDYWTWRNNTTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methylphenyl)-2-[4-(morpholin-4-ylsulfonyl)piperazinyl]acetamide](/img/structure/B2368842.png)

![1-[3-(trifluoromethyl)phenyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2368844.png)

![1-(4-Benzylpiperazin-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2368846.png)

![4-(tert-butyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzenesulfonamide](/img/structure/B2368848.png)

![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-((4-fluorophenyl)thio)ethanone](/img/structure/B2368856.png)

![Ethyl 6-methyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2368863.png)